molecular formula C6H8ClN5 B1425284 [1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride CAS No. 1221725-73-0

[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride

Cat. No. B1425284
M. Wt: 185.61 g/mol
InChI Key: RHUZVRZALUBIQD-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyrimidines . Some of the synthesized compounds in this class have shown potent antitumor activity . The ring system of these compounds is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines can be achieved through different methods. One such method involves the condensation of aminotriazole with appropriate reagents . Another method involves the thermal retro Diels–Alder (RDA) reaction .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride is characterized by a triazolopyrimidine ring. This ring system is isoelectronic with that of purines, which has led to its exploration as a possible surrogate of the purine ring .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride can be quite diverse. For instance, thermal retro Diels–Alder (RDA) reactions have been used to generate target compounds . Additionally, reactions of thiouracil and hydrozonoyl chlorides have been used to produce [1,2,4]triazolo[4,3-a]pyrimidinone-5(1H)-ones .

Scientific Research Applications

Biological Activities and Medicinal Chemistry

[1,2,4]Triazolo[4,3-a]pyrimidines exhibit a range of biological activities. They have been identified as having potential uses as herbicides, antifungal, antitubercular, and antibacterial agents. Further, they demonstrate utility in the treatment of Alzheimer's disease and insomnia. Their antitumor properties and role as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators have also been highlighted. Complexes of triazolo-pyrimidines with platinum and ruthenium show high activity against parasites and potential in cancer treatment (Fizer & Slivka, 2016).

Synthetic Methods and Chemical Transformations

The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines involves various strategies, such as oxidative cyclization and the Dimroth rearrangement, for creating highly functionalized derivatives. These methods facilitate the development of compounds with diverse chemical structures and potential applications in various fields, including medicinal chemistry and materials science (Tang, Wang, Li, & Wang, 2014).

Antimicrobial Evaluation

Several derivatives of [1,2,4]Triazolo[4,3-a]pyrimidines have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate varying degrees of effectiveness against different microbial strains, indicating their potential as antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).

Theoretical and NMR Studies

Theoretical and NMR studies of [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives have been conducted to understand their chemical behavior and stability. These studies provide insights into the electronic structures and reactivity of these compounds, which are crucial for designing new drugs and materials (Salgado, Varela, Collazo, García, Pevarello, Alkorta, & Elguero, 2011).

Future Directions

The [1,2,4]triazolo[4,3-a]pyrimidine class of compounds, to which [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride belongs, has found numerous applications in medicinal chemistry . Future research could explore further modifications of the triazolopyrimidine ring to enhance its biological activity and investigate its potential in the treatment of various diseases .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5.ClH/c7-4-5-9-10-6-8-2-1-3-11(5)6;/h1-3H,4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUZVRZALUBIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride

CAS RN

1221725-73-0
Record name 1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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